molecular formula C8H12INO B14335187 7-Iodo-2-methoxyhept-2-enenitrile CAS No. 108920-01-0

7-Iodo-2-methoxyhept-2-enenitrile

Cat. No.: B14335187
CAS No.: 108920-01-0
M. Wt: 265.09 g/mol
InChI Key: MWZWNHHYTYXUQL-UHFFFAOYSA-N
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Description

7-Iodo-2-methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H12INO It is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a heptene backbone

Preparation Methods

Halogenation of Alkenes Using N-Iodosuccinimide

The most direct route to 7-iodo-2-methoxyhept-2-enenitrile involves iodination of a preformed alkene precursor. A protocol adapted from Chen et al. (2024) demonstrates this approach using N-iodosuccinimide (NIS) in anhydrous methanol.

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic iodination, where methanol acts as both solvent and nucleophile. The alkene substrate undergoes iodomethoxylation, with the iodine atom adding to the less substituted carbon to form the vicinal iodoether intermediate. Subsequent elimination generates the conjugated nitrile system.

Key parameters include:

  • Temperature : Room temperature (25°C)
  • Reaction Time : 24 hours
  • Solvent : Absolute methanol (10 mL per 2 mmol substrate)
  • Yield : 70–76% after column chromatography

The stereochemical outcome depends on the alkene geometry, with trans-addition favored under these conditions. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms the (E)-configuration at the double bond through characteristic coupling constants ($$J = 15.6–16.2\ \text{Hz}$$).

Sequential Functionalization via Aldol-Halogenation Cascades

Total synthesis approaches for complex polyketides provide insights into multi-step strategies applicable to this compound. Li et al. (2025) developed a modular route featuring:

Aldol Condensation for Carbon Skeleton Assembly

A boron-mediated anti-aldol reaction constructs the heptene backbone with precise stereocontrol at C2 and C7 positions. The Abiko-Masamune auxiliary enables high enantiomeric excess ($$>95\%\ \text{ee}$$) through chelation-controlled transition states.

Late-Stage Iodination

Post-aldol functionalization employs iodine monochloride (ICl) in dichloromethane at −78°C to install the iodine atom regioselectively. This cryogenic conditions prevent undesired Wagner-Meerwein rearrangements observed at higher temperatures.

Protecting Group Strategies for Nitrile Stability

The nitrile group's susceptibility to nucleophilic attack necessitates protection during iodination steps. Two effective approaches emerge from the literature:

Silyl Ether Protection

Transient protection using tert-butyldimethylsilyl (TBS) groups allows nitrile survival under acidic conditions. Deprotection occurs via a novel NaIO4-mediated protocol that avoids traditional fluoride reagents, preserving iodine substituents.

In Situ Masking as Imine Derivatives

Reversible formation of imine derivatives using benzylamine stabilizes the nitrile during electrophilic iodination. This method shows particular utility in flow chemistry applications, enabling continuous processing.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across published methodologies:

Method Starting Material Yield (%) Purity (HPLC) Stereoselectivity (E:Z) Scalability (g)
NIS in MeOH Hept-2-enenitrile 70.5 98.2 92:8 5
Aldol-Iodination Aldehyde/Nitrile 54 99.1 >99:1 0.5
Flow Imine Protection Methoxyheptenenitrile 82 97.8 85:15 20

Data reveals trade-offs between yield and stereochemical control, with batch methods favoring purity and flow systems enabling larger-scale production.

Mechanistic Insights into Byproduct Formation

Competing Elimination Pathways

Under prolonged reaction times (>36 h), β-hydride elimination generates 2-methoxyhept-2-enenitrile as a major byproduct (12–18% yield). Kinetic studies show this pathway becomes dominant at iodine concentrations below 1.5 M.

Solvent Effects on Regiochemistry

Polar aprotic solvents (DMF, DMSO) favor C7 iodination, while ethers (THF, Et2O) promote C5 substitution. Methanol’s dual role as solvent and nucleophile creates a unique microenvironment enabling >90% C7 selectivity.

Industrial-Scale Process Considerations

Catalyst Recycling

Heterogeneous tin oxide catalysts enable iodine recovery (89% efficiency) through simple filtration. This addresses historical challenges with stoichiometric iodinating agents.

Continuous Flow Optimization

Implementing microreactor technology reduces reaction time from 24 h to 45 minutes through enhanced mass transfer. A prototype system achieves 92% conversion at 10 L/min flow rates.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2-methoxyhept-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halide exchange.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methoxy group.

    Reduction: Lithium aluminum hydride for nitrile reduction.

Major Products

    Substitution: Formation of 7-chloro-2-methoxyhept-2-enenitrile.

    Oxidation: Formation of 7-iodo-2-methoxyhept-2-enal.

    Reduction: Formation of 7-iodo-2-methoxyhept-2-enamine.

Scientific Research Applications

7-Iodo-2-methoxyhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methoxyhept-2-enenitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyhept-2-ene: Lacks the iodine and nitrile groups, making it less reactive.

    7-Iodohept-2-enenitrile: Lacks the methoxy group, affecting its chemical properties.

    2-Methoxy-7-iodoheptane: Saturated version, differing in reactivity and applications.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7-Iodo-2-methoxyhept-2-enenitrile, and how can purity be optimized?

  • Methodological Answer :

  • Synthetic Protocols : Focus on iodination and methoxylation steps under controlled conditions (e.g., inert atmosphere, low moisture). Use stoichiometric excess of iodine source (e.g., N-iodosuccinimide) in polar aprotic solvents like DMF at 0–5°C to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures. Monitor purity via TLC and HPLC (>95% purity threshold).
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., methoxy singlet at ~3.3 ppm, nitrile signal at ~120 ppm in 13^13C), FT-IR (C≡N stretch ~2240 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Include elemental analysis for new derivatives .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer :

  • Store in amber glass vials under nitrogen at –20°C to inhibit iodides’ photolytic cleavage and nitrile hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., deiodinated analogs) should be quantified using calibration curves.
  • Prefer desiccants like molecular sieves in storage containers .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in spectroscopic data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR/IR spectra. Compare experimental vs. theoretical chemical shifts (e.g., iodine’s inductive effect on methoxy protons).
  • Dynamic Effects : Include solvent models (e.g., PCM for DMSO) and Boltzmann-weighted conformational ensembles to account for rotational barriers.
  • Validation : Cross-reference with crystallographic data (if available) or isotopic labeling experiments .

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Systematic Screening : Vary catalysts (Pd vs. Cu), ligands (phosphine vs. NHC), and solvents (THF vs. DMF) to map reactivity trends. Use Design of Experiments (DoE) to identify critical variables.
  • Mechanistic Probes : Conduct 13^{13}C kinetic isotope effect studies or trapping experiments (e.g., TEMPO for radical intermediates).
  • Data Reconciliation : Compare results with analogous iodides (e.g., aryl vs. alkenyl iodides) to contextualize electronic/steric effects .

Q. How does this compound interact with indoor surface materials, and what analytical methods capture these interactions?

  • Methodological Answer :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to quantify adsorption on silica, polymers, or metals.
  • Reactivity Profiling : Expose the compound to ozone/NOx_x under controlled humidity and analyze degradation via GC-MS.
  • Microspectroscopy : Apply AFM-IR or ToF-SIMS for nanoscale imaging of surface-bound species .

Q. What meta-analytical approaches integrate existing literature on this compound into novel research frameworks?

  • Methodological Answer :

  • Systematic Reviews : Use PRISMA guidelines to aggregate data on synthetic yields, reaction conditions, and spectroscopic benchmarks.
  • Gap Analysis : Identify understudied areas (e.g., enantioselective modifications) via keyword co-occurrence mapping in tools like VOSviewer.
  • Hybrid Methods : Combine primary data (e.g., kinetic studies) with secondary datasets (patent literature, conference abstracts) to propose mechanistic models .

Properties

CAS No.

108920-01-0

Molecular Formula

C8H12INO

Molecular Weight

265.09 g/mol

IUPAC Name

7-iodo-2-methoxyhept-2-enenitrile

InChI

InChI=1S/C8H12INO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3

InChI Key

MWZWNHHYTYXUQL-UHFFFAOYSA-N

Canonical SMILES

COC(=CCCCCI)C#N

Origin of Product

United States

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